molecular formula C22H19N3O3S B2607778 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide CAS No. 895013-51-1

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide

Cat. No.: B2607778
CAS No.: 895013-51-1
M. Wt: 405.47
InChI Key: VHASRXYGLIKFRC-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a benzothiazole ring, a phenoxy group, and a pyridinylmethyl group, which contribute to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with mitochondrial proteins such as Bcl-2 and Bax, altering their balance and leading to apoptosis . Additionally, it can activate p53, a protein that regulates the cell cycle and promotes apoptosis in response to DNA damage .

Cellular Effects

N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide affects various cell types and cellular processes. It induces G2/M cell cycle arrest and promotes apoptosis in cancer cell lines such as Colo205, U937, MCF7, and A549 . This compound influences cell signaling pathways, particularly those involving p53, and affects gene expression by increasing the levels of pro-apoptotic proteins . It also impacts cellular metabolism by altering the balance of key mitochondrial proteins .

Molecular Mechanism

The molecular mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide involves binding interactions with biomolecules and enzyme inhibition. It binds to mitochondrial proteins Bcl-2 and Bax, promoting apoptosis by accelerating the expression of caspases . Additionally, it activates p53, which regulates the equilibrium between cell proliferation and apoptosis . This compound also influences gene expression by increasing the levels of pro-apoptotic proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under various conditions and continues to promote apoptosis over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained pro-apoptotic effects .

Dosage Effects in Animal Models

The effects of N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide vary with different dosages in animal models. At lower doses, it effectively induces apoptosis without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and damage to healthy tissues . Threshold effects have been observed, where the compound’s efficacy in promoting apoptosis increases with dosage up to a certain point, beyond which toxicity becomes a concern .

Metabolic Pathways

N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate apoptosis and cell cycle progression . This compound affects metabolic flux by altering the balance of key mitochondrial proteins and influencing the levels of metabolites involved in apoptosis .

Transport and Distribution

Within cells and tissues, N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide is transported and distributed through interactions with transporters and binding proteins . It accumulates in mitochondria, where it exerts its pro-apoptotic effects . The compound’s localization and accumulation are crucial for its activity and function .

Subcellular Localization

The subcellular localization of N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide is primarily within the mitochondria . This localization is essential for its pro-apoptotic activity, as it interacts with mitochondrial proteins to promote apoptosis . Targeting signals and post-translational modifications direct the compound to specific compartments within the mitochondria, enhancing its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide typically involves multiple steps, starting with the formation of the benzothiazole core. One common method involves the condensation of 2-aminothiophenol with methoxybenzaldehyde to form the benzothiazole ring. This intermediate is then reacted with phenoxyacetic acid and pyridin-3-ylmethylamine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxybenzothiazol-2-yl)acetamide
  • 3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide
  • 2,4-disubstituted thiazoles

Uniqueness

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide is unique due to its combination of a benzothiazole ring, phenoxy group, and pyridinylmethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-27-18-9-10-19-20(12-18)29-22(24-19)25(14-16-6-5-11-23-13-16)21(26)15-28-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHASRXYGLIKFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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